1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC17782652
Molecular Formula: C16H29NO4
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29NO4 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | 5-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H29NO4/c1-10(2)12-8-7-11(3)9-16(12,13(18)19)17-14(20)21-15(4,5)6/h10-12H,7-9H2,1-6H3,(H,17,20)(H,18,19) |
| Standard InChI Key | XCBNDIDHVSKJKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C(C1)(C(=O)O)NC(=O)OC(C)(C)C)C(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a cyclohexane ring substituted at three positions:
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Position 1: A carboxylic acid (-COOH) and a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc).
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Position 2: An isopropyl group (-CH(CH₃)₂).
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Position 5: A methyl group (-CH₃).
This configuration creates a sterically hindered environment, influencing reactivity and solubility. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions in multi-step syntheses.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₉NO₄ |
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | 5-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclohexane-1-carboxylic acid |
| Canonical SMILES | CC1CCC(C(C1)(C(=O)O)NC(=O)OC(C)(C)C)C(C)C |
| Topological Polar Surface Area | 75.6 Ų |
The quaternary carbon at position 1 introduces conformational rigidity, which may enhance stability in peptide backbone integrations .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three critical stages:
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Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate.
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Cyclohexane Ring Functionalization:
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Methyl Group Introduction: Achieved via alkylation using methyl iodide (CH₃I) under basic conditions.
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Isopropyl Group Installation: Friedel-Crafts alkylation adapted for saturated systems, employing AlCl₃ as a catalyst.
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Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group, though specific protocols remain understudied for this compound.
Industrial Considerations
Large-scale production faces challenges due to:
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Steric Hindrance: Slower reaction kinetics at the crowded cyclohexane core.
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Purification: Requires chromatographic techniques to isolate the product from regioisomers.
Physicochemical Properties
Stability and Reactivity
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Acid Sensitivity: The Boc group is labile under acidic conditions (e.g., HCl in dioxane), enabling controlled deprotection.
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Thermal Stability: Decomposes above 200°C, necessitating low-temperature storage.
Solubility and Partitioning
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Aqueous Solubility: Limited (~0.1 mg/mL) due to hydrophobic substituents.
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LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .
Applications in Organic Synthesis
Peptide Chemistry
The compound acts as a conformationally restricted amino acid analog, facilitating the synthesis of peptides with enhanced metabolic stability. For example, its cyclohexane backbone reduces rotational freedom, mimicking β-sheet structures in target proteins.
Medicinal Chemistry
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Scaffold for Kinase Inhibitors: The isopropyl and methyl groups provide hydrophobic interactions with ATP-binding pockets .
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Prodrug Development: The carboxylic acid moiety allows esterification for improved bioavailability.
Research Findings and Future Directions
Current Studies
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Stereochemical Effects: Preliminary NMR data suggest the 5-methyl group induces chair conformer preferences, impacting diastereoselectivity in subsequent reactions.
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Biological Screening: In silico models predict moderate activity against carbonic anhydrase isoforms, though experimental validation is pending .
Knowledge Gaps and Opportunities
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Optimized Synthetic Routes: Development of enantioselective methods to access chiral derivatives.
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Targeted Drug Delivery: Functionalization of the carboxylic acid for conjugation with nanoparticle carriers.
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